molecular formula C9H8Cl2N2O2 B1507017 2-[2-(2,4-Dichlorophenyl)hydrazinylidene]propanoic acid CAS No. 103998-84-1

2-[2-(2,4-Dichlorophenyl)hydrazinylidene]propanoic acid

Cat. No.: B1507017
CAS No.: 103998-84-1
M. Wt: 247.07 g/mol
InChI Key: WQURFSOMJIGJOV-UHFFFAOYSA-N
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Description

2-[2-(2,4-Dichlorophenyl)hydrazinylidene]propanoic acid is a chemical compound characterized by its unique structure, which includes a dichlorophenyl group attached to a hydrazinylidene moiety and a propanoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(2,4-Dichlorophenyl)hydrazinylidene]propanoic acid typically involves the reaction of 2,4-dichlorophenyl hydrazine with propanoic acid chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is carefully regulated to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process may involve the use of continuous flow reactors to enhance efficiency and control over the reaction conditions. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-[2-(2,4-Dichlorophenyl)hydrazinylidene]propanoic acid can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other strong bases.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 2-[2-(2,4-Dichlorophenyl)hydrazinylidene]propanoic acid can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for various chemical reactions.

Biology: In biological research, the compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interaction with specific enzymes or receptors can provide insights into biological processes.

Medicine: The compound has potential applications in the development of pharmaceuticals. It may be used as a precursor for the synthesis of drugs that target specific diseases or conditions.

Industry: In industry, this compound can be utilized in the production of agrochemicals, dyes, and other chemical products. Its versatility makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 2-[2-(2,4-Dichlorophenyl)hydrazinylidene]propanoic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing it from catalyzing its target reaction. The molecular targets and pathways involved can vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 2,4-Dichlorophenol

  • 2,4-Dichlorophenoxyacetic acid

  • Hydrazine derivatives

Uniqueness: 2-[2-(2,4-Dichlorophenyl)hydrazinylidene]propanoic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its dichlorophenyl group provides it with distinct chemical properties compared to other similar compounds.

Properties

IUPAC Name

2-[(2,4-dichlorophenyl)hydrazinylidene]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N2O2/c1-5(9(14)15)12-13-8-3-2-6(10)4-7(8)11/h2-4,13H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQURFSOMJIGJOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=C(C=C(C=C1)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70721159
Record name 2-[2-(2,4-Dichlorophenyl)hydrazinylidene]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70721159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103998-84-1
Record name 2-[2-(2,4-Dichlorophenyl)hydrazinylidene]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70721159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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